N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide
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Overview
Description
N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine under controlled conditions to form the sulfonamide linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, bases like triethylamine.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide derivatives with different nucleophiles.
Scientific Research Applications
N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects . The sulfonyl groups can also interact with proteins, affecting their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylsulfonyltryptophan: Another sulfonamide compound with similar structural features.
2-nitro-4-(4-nitrophenyl)sulfonylaniline: Shares the nitro and sulfonyl groups, making it chemically similar.
Uniqueness
N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide is unique due to its specific arrangement of nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its dioxothiolane ring adds to its structural complexity and potential for diverse applications.
Properties
IUPAC Name |
N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O10S3/c20-18(21)11-2-1-3-12(8-11)31(26,27)13-4-5-15(16(9-13)19(22)23)17-32(28,29)14-6-7-30(24,25)10-14/h1-5,8-9,14,17H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKBWFSHWTQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)NC2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O10S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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